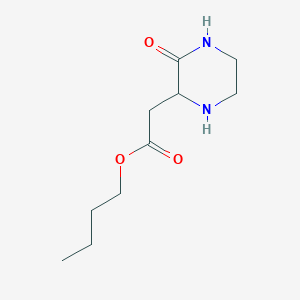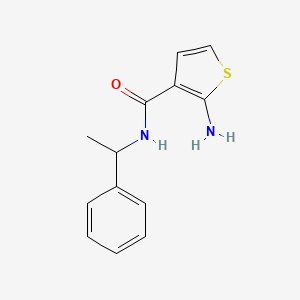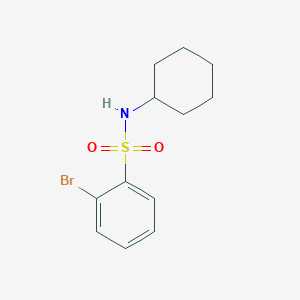
2-(1,3-Benzodioxol-5-YL)-Azepan
Übersicht
Beschreibung
2-(1,3-Benzodioxol-5-YL)-azepane is an organic compound that features a benzodioxole ring fused to an azepane ring
Wissenschaftliche Forschungsanwendungen
2-(1,3-Benzodioxol-5-YL)-azepane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
The primary target of 2-(1,3-Benzodioxol-5-YL)-azepane is Glycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a key role in numerous cellular processes, including cell signaling, growth metabolism, and apoptosis.
Biochemical Pathways
For instance, GSK-3β is known to be involved in the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Result of Action
Based on its target, it can be inferred that the compound may have effects on cell growth and apoptosis
Biochemische Analyse
Biochemical Properties
2-(1,3-Benzodioxol-5-YL)-azepane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the binding of certain ligands to receptors, such as the bradykinin B1 receptor, with high specificity and potency . This interaction can modulate signal transduction pathways and cellular responses. Additionally, 2-(1,3-Benzodioxol-5-YL)-azepane may interact with cyclooxygenase (COX) enzymes, exhibiting inhibitory effects that could be relevant for anti-inflammatory and analgesic applications .
Cellular Effects
The effects of 2-(1,3-Benzodioxol-5-YL)-azepane on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the proliferation and apoptosis of cancer cells, such as cervical carcinoma cells (HeLa), by inhibiting key enzymes involved in cell survival and growth . Furthermore, 2-(1,3-Benzodioxol-5-YL)-azepane can alter the expression of genes associated with inflammation and immune responses, thereby impacting cellular homeostasis and function.
Molecular Mechanism
At the molecular level, 2-(1,3-Benzodioxol-5-YL)-azepane exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to inhibition or activation of their activity. For instance, the compound’s interaction with the bradykinin B1 receptor involves competitive inhibition, preventing the receptor from binding to its natural ligand . This inhibition can disrupt downstream signaling pathways, resulting in altered cellular responses. Additionally, 2-(1,3-Benzodioxol-5-YL)-azepane may influence gene expression by modulating transcription factors and other regulatory proteins, thereby affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
The effects of 2-(1,3-Benzodioxol-5-YL)-azepane can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to 2-(1,3-Benzodioxol-5-YL)-azepane may lead to gradual changes in cell signaling pathways and gene expression, resulting in sustained alterations in cellular behavior . Additionally, the compound’s stability in different experimental conditions can affect its efficacy and potency, highlighting the importance of optimizing experimental protocols for consistent results.
Dosage Effects in Animal Models
The effects of 2-(1,3-Benzodioxol-5-YL)-azepane vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound can produce beneficial effects, such as anti-inflammatory and analgesic properties, without significant toxicity . Higher doses may lead to adverse effects, including toxicity and disruption of normal cellular function. It is crucial to determine the optimal dosage range for therapeutic applications to maximize efficacy while minimizing potential side effects.
Metabolic Pathways
2-(1,3-Benzodioxol-5-YL)-azepane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety. Understanding these pathways is essential for optimizing the compound’s use in therapeutic applications.
Transport and Distribution
The transport and distribution of 2-(1,3-Benzodioxol-5-YL)-azepane within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . For instance, it may be transported across cell membranes by specific transporters, allowing it to reach its target sites within cells. Additionally, the compound’s distribution within tissues can influence its efficacy and potential side effects, highlighting the importance of understanding its pharmacokinetics.
Subcellular Localization
The subcellular localization of 2-(1,3-Benzodioxol-5-YL)-azepane can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may be targeted to the cytoplasm or other organelles, influencing various cellular processes. Understanding the subcellular localization of 2-(1,3-Benzodioxol-5-YL)-azepane is crucial for elucidating its mechanism of action and optimizing its use in research and therapy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-YL)-azepane typically involves the formation of the benzodioxole ring followed by the introduction of the azepane moiety. One common method includes the cyclization of catechol derivatives with formaldehyde to form the benzodioxole ring, followed by nucleophilic substitution reactions to introduce the azepane ring.
Industrial Production Methods
Industrial production methods for 2-(1,3-Benzodioxol-5-YL)-azepane may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Benzodioxol-5-YL)-azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxole oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzodioxole: A simpler compound with similar structural features.
Azepane: The parent compound of the azepane ring.
Benzodioxole derivatives: Various derivatives with different substituents on the benzodioxole ring.
Uniqueness
2-(1,3-Benzodioxol-5-YL)-azepane is unique due to the combination of the benzodioxole and azepane moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and potential therapeutic benefits that are not observed in simpler or structurally different compounds.
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-4-11(14-7-3-1)10-5-6-12-13(8-10)16-9-15-12/h5-6,8,11,14H,1-4,7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMGDSKJVNFXPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392134 | |
| Record name | 2-(1,3-benzodioxol-5-yl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383130-37-8 | |
| Record name | 2-(1,3-Benzodioxol-5-yl)hexahydro-1H-azepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383130-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,3-benzodioxol-5-yl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


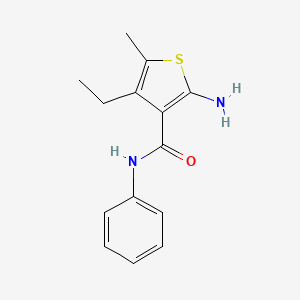
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B1274776.png)
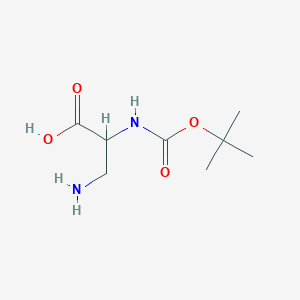
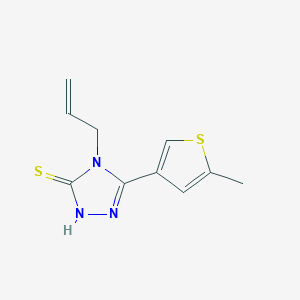

![2-[(3-bromophenyl)methoxy]benzoic Acid](/img/structure/B1274787.png)

